molecular formula C14H21N3O2 B14050976 (R)-2-pyridin-3-ylpiperazine-1-carboxylic acid tert-butyl ester

(R)-2-pyridin-3-ylpiperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14050976
M. Wt: 263.34 g/mol
InChI Key: KDONIWOICGSFTP-LBPRGKRZSA-N
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Description

®-2-pyridin-3-ylpiperazine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-pyridin-3-ylpiperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of ®-2-pyridin-3-ylpiperazine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of ®-2-pyridin-3-ylpiperazine-1-carboxylic acid tert-butyl ester may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-pyridin-3-ylpiperazine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the ester group, potentially leading to alcohol derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-pyridin-3-ylpiperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-pyridin-3-ylpiperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These compounds share a similar piperazine ring structure but differ in their functional groups.

    Pyridine derivatives: Compounds with a pyridine ring that may have different substituents.

Uniqueness

®-2-pyridin-3-ylpiperazine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of a pyridine ring and a piperazine ring with a tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

tert-butyl (2R)-2-pyridin-3-ylpiperazine-1-carboxylate

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-8-7-16-10-12(17)11-5-4-6-15-9-11/h4-6,9,12,16H,7-8,10H2,1-3H3/t12-/m0/s1

InChI Key

KDONIWOICGSFTP-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@H]1C2=CN=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CN=CC=C2

Origin of Product

United States

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